A Technical Guide to the Physicochemical Properties and Synthetic Considerations of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
A Technical Guide to the Physicochemical Properties and Synthetic Considerations of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
Section 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, the piperidine ring is a privileged structure, present in a multitude of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile anchor for diverse pharmacophoric elements.[1][2] The strategic manipulation of substitution on the piperidine core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[3][4]
This guide focuses on tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate , a chiral building block of significant interest in drug discovery. This molecule uniquely combines three critical structural motifs:
-
A piperidine scaffold , providing a three-dimensional framework.
-
A tert-butyloxycarbonyl (Boc) protecting group , a cornerstone of modern organic synthesis for masking the reactivity of an amine.[5]
-
A chiral 1-ethyl substituent attached to the carbamate nitrogen, introducing a key stereocenter that can be pivotal for specific interactions with biological targets.
While comprehensive experimental data for this specific derivative is not broadly published, its chemical properties and behavior can be reliably extrapolated from its well-characterized and commercially available analog, tert-butyl N-(piperidin-3-yl)carbamate.[6][7] This guide will synthesize available data on related structures with field-proven chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals.
Section 2: Physicochemical & Spectroscopic Profile
The precise chemical identity of the target molecule is crucial for its application. Its structure dictates its physical properties, reactivity, and how it is characterized.
Caption: Chemical structure of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate.
Data Summary Table
Quantitative data for the target molecule is limited. Therefore, the following table presents data for the closely related and well-documented analog, tert-butyl N-(piperidin-3-yl)carbamate (CAS: 172603-05-3) , to provide a reliable baseline for experimental design.[6][7][8]
| Property | Value (for tert-butyl N-(piperidin-3-yl)carbamate) | Expected Value for Target Compound | Rationale for Expectation |
| Molecular Formula | C₁₀H₂₀N₂O₂[7] | C₁₂H₂₄N₂O₂ | Addition of a C₂H₄ group. |
| Molecular Weight | 200.28 g/mol [7] | 228.34 g/mol | Increased mass from the ethyl group. |
| Appearance | White to light yellow crystalline powder[6] | White to off-white solid | Alkyl extension is unlikely to significantly alter color. |
| Melting Point | 102.0 to 106.0 °C[6] | Similar or slightly lower | May disrupt crystal packing, slightly lowering the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., CHCl₃, MeOH, DMSO) | Soluble in polar organic solvents | The molecule remains largely polar. |
| Storage Conditions | Room temperature, in a cool, dark place under inert gas[6] | Cool, dry place, under inert gas | Boc group is acid-sensitive; compound may be air/moisture sensitive.[6] |
Predicted Spectroscopic Signatures
A key aspect of synthesis is the confirmation of the final product structure. Based on the target molecule's architecture, the following spectroscopic data would be anticipated:
-
¹H NMR: The spectrum would be characterized by a complex multiplet region for the piperidine ring protons. Critically, the 1-ethyl group would introduce a distinct quartet (for the -CH-) and a doublet or triplet (for the -CH₃), providing clear evidence of its presence. The nine protons of the tert-butyl group would appear as a sharp singlet, typically around 1.4 ppm.
-
¹³C NMR: The spectrum would show 12 distinct carbon signals (assuming diastereomers are resolved). Key signals would include the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
Mass Spectrometry (MS): The expected monoisotopic mass is 228.1838 Da. In ESI-MS, a prominent ion at m/z 229.1911 corresponding to the [M+H]⁺ adduct would be expected.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate group (typically 1680-1700 cm⁻¹), an N-H stretch (~3300-3400 cm⁻¹), and C-H stretching bands (~2850-2950 cm⁻¹).
Section 3: Synthesis & Purification
While not a widely commercialized compound, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate can be synthesized through established and reliable synthetic methodologies. A logical and robust approach involves a two-step sequence starting from a suitable piperidine precursor.
Proposed Synthetic Workflow
The most direct pathway involves the reductive amination of N-Boc-3-acetylpiperidine. This method is highly efficient and selective for forming secondary amines.[10][11]
Caption: Proposed two-step, one-pot reductive amination workflow.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system designed for high conversion and clean product formation. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder than other borohydrides and selectively reduces the in-situ formed imine in the presence of the starting ketone, minimizing side reactions.[12]
Materials:
-
N-Boc-3-acetylpiperidine (1.0 equiv)
-
Ammonium acetate (NH₄OAc, 5-10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv)
-
Anhydrous Ethanol (EtOH) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-acetylpiperidine and dissolve in anhydrous ethanol.
-
Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Causality: Ammonium acetate serves as the ammonia source in a convenient, solid form. The reaction is an equilibrium; the large excess drives it towards the imine.
-
-
Reduction: Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, monitoring for any exotherm.
-
Causality: Portion-wise addition at low temperature controls the reaction rate and prevents potential side reactions. STAB is the reagent of choice due to its high selectivity for imines over ketones.[10]
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Causality: The basic quench neutralizes the acidic byproducts of the reduction and any remaining acid catalyst.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. A gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) is typically effective.
-
Characterization: Collect fractions containing the desired product, combine, and concentrate. Confirm the structure and purity using NMR and MS analysis as described in Section 2.
Section 4: Core Reactivity & Handling
The primary utility of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate in multi-step synthesis hinges on the predictable and selective reactivity of the Boc protecting group.
Boc Group Deprotection: Unmasking the Amine
The Boc group is designed to be stable to a wide range of conditions, including most nucleophiles and bases, but is readily cleaved under anhydrous acidic conditions.[13] This orthogonality is a cornerstone of modern protecting group strategy.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol: Acid-Catalyzed Boc Deprotection
-
Setup: Dissolve the Boc-protected amine (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM).
-
Reagent Addition: Add a strong acid, such as Trifluoroacetic Acid (TFA, 5-10 equiv) or a 4M solution of HCl in 1,4-dioxane, dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Causality: The strong acid protonates the carbamate carbonyl, which facilitates the elimination of the highly stable tert-butyl cation.[14][15] This cation is typically scavenged by the counter-ion or evolves into isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[15]
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., TFA or HCl salt).[16] If the free amine is required, a basic workup or ion-exchange chromatography can be performed.
Stability and Storage
-
Acid Sensitivity: The compound is highly sensitive to acidic conditions and will degrade.[17]
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal decomposition of the Boc group.[17]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[6]
Section 5: Applications in Medicinal Chemistry
The value of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate lies in its role as a versatile intermediate for constructing more complex molecular architectures.
-
Scaffold for Elaboration: After Boc deprotection, the newly revealed primary amine can serve as a nucleophile for a wide array of chemical transformations, including acylation, alkylation, sulfonylation, or arylation, allowing for the systematic exploration of the structure-activity relationship (SAR) at this position.
-
Chiral Pool Synthesis: The inherent chirality at the ethyl-substituted carbon provides a stereochemically defined building block. In drug design, specific stereoisomers often exhibit dramatically different potency and safety profiles. Using enantiomerically pure starting materials is a critical strategy for developing single-isomer drugs.[3]
-
Modulation of Physicochemical Properties: The piperidine ring and the substituents attached to it can be used to modulate properties like solubility, lipophilicity (LogP), and basicity (pKa), which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[18]
Section 6: Safety & Hazard Profile
While specific hazard data for the title compound is not available, the safety profile can be inferred from its close analog, tert-butyl N-[(3S)-piperidin-3-yl]carbamate.
GHS Hazard Information (for analog CAS 216854-23-8): [7]
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Section 7: References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514171, tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45072451, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Chem-Impex International. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
The Free Library. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]
-
YouTube. (2018). Reductive Amination. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-(1-nitrosopiperidin-3-yl)carbamate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. PubChemLite - Tert-butyl n-[2-(piperidin-3-yl)ethyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
